molecular formula C15H14O2 B8765810 (2-Methoxy-5-methylphenyl)(phenyl)methanone CAS No. 4072-13-3

(2-Methoxy-5-methylphenyl)(phenyl)methanone

Cat. No. B8765810
CAS RN: 4072-13-3
M. Wt: 226.27 g/mol
InChI Key: ZSTOXXBHUBYMMY-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-5-methylphenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-5-methylphenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4072-13-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methoxy-5-methylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-11-8-9-14(17-2)13(10-11)15(16)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

ZSTOXXBHUBYMMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.00 g (23.5 mmole) 2-hydroxy-5-methyl-benzophenone and 6.67 g (47.1 mmole) methyliodide in 50 ml abs. acetone 4.50 g (32.6 mmole) potassium carbonate are added. The reaction mixture is then heated for 5 hours with recycling. Following cooling, 50 ml water and 50 ml petroleum ether (30/60) are added to the suspension. The organic phase is separated off, the aqueous phase is extracted twice with 75 ml petroleum ether (30/60) and the purified organic phase is washed twice with 50 ml 10% NaOH solution. The organic phase is then dried through magnesium sulphate and the solvent is removed. 3.80 g (16.8 mmole, 71%) 2-methoxy-5-methyl-benzophenone are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

SnCl4 (47.5 ml, 0.41 mol) was added dropwise to a mixture of 4-methylanisol (100 g, 0.82 mol) and benzoyl (95.15 ml, 0.82 mol) in 500 ml of CH2Cl2 at 0° C. Once the addition is complete, it was allowed to react for 3-4 hours, allowing the mixture to reach room temperature. Once the reaction concluded, the mixture was cooled at 0° C., hydrolyzed with a mixture of concentrated HCl (41 ml) in H2O (376 ml), washed with 2×50 ml of NaOH (10%), dried and evaporated to give 140 g (78%) of the title compound in crystalline solid form.
Name
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
376 mL
Type
reactant
Reaction Step Two
Yield
78%

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